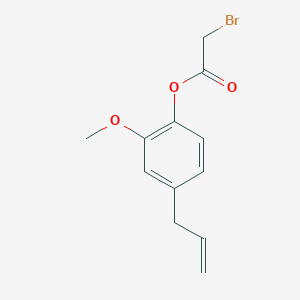
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate typically involves the esterification of bromoacetic acid with 4-allyl-2-methoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes, depending on the reducing agents used.
Substitution: The bromine atom in the bromoacetic acid moiety can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic or neutral conditions.
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thioethers
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving esterases and other hydrolytic enzymes.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its antimicrobial and anti-inflammatory properties. It is also investigated as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester moiety can be hydrolyzed by esterases, releasing the active components that exert biological effects. The allyl group may undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
4-Bromophenylacetic acid: Similar in structure but lacks the allyl and methoxy groups.
2-Bromo-4-methoxyphenylacetic acid: Similar but with a different substitution pattern on the phenyl ring.
Bromoacetic acid: The parent compound without the phenyl ester moiety.
Uniqueness: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate is unique due to the presence of the allyl and methoxy groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H13BrO3 |
|---|---|
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate |
InChI |
InChI=1S/C12H13BrO3/c1-3-4-9-5-6-10(11(7-9)15-2)16-12(14)8-13/h3,5-7H,1,4,8H2,2H3 |
InChI-Schlüssel |
CFUZSALOWLWZJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Chloromethyl)-2,3-bis{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8392574.png)
![(2S)-2-[[2-(4-methylphenyl)ethanethioyl]amino]-3-phenylpropanoic acid](/img/structure/B8392576.png)
![2-[3-Fluoro-2-nitrophenoxy]ethanol](/img/structure/B8392579.png)

![2-[1-(2-Hydroxy-ethyl)-cyclopropylmethyl]-isoindole-1,3-dione](/img/structure/B8392581.png)




